Alifedrine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Alifedrin kann durch verschiedene Methoden synthetisiert werden:

Mannich-Reaktion: Diese beinhaltet die Reaktion von Acetylcyclohexan, Paraformaldehyd und 1-Norephedrin in Gegenwart von Salzsäure.

Katalytische Hydrierung: Das Produkt der Mannich-Reaktion, ein Beta-Aminoketon, wird katalytisch hydriert, um Alifedrin zu erhalten.

Friedel-Crafts-Acylierung: Dieses Verfahren beinhaltet die Acylierung von Ethylen mit Cyclohexanoylchlorid in Gegenwart von Aluminiumchlorid, gefolgt von der Reaktion mit 1-Norephedrin.

Industrielle Produktionsmethoden: Die industrielle Produktion von Alifedrin folgt in der Regel dem Weg der Mannich-Reaktion aufgrund ihrer Effizienz und Skalierbarkeit .

Arten von Reaktionen:

Oxidation: Alifedrin kann Oxidationsreaktionen eingehen, obwohl die spezifischen Bedingungen und Produkte nicht umfassend dokumentiert sind.

Substitution: Alifedrin kann an Substitutionsreaktionen teilnehmen, insbesondere unter Einbeziehung seiner Amino- und Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Katalytische Hydrierung verwendet typischerweise Palladium- oder Platinkatalysatoren.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden üblicherweise verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt die katalytische Hydrierung von Alifedrin zu reduzierten Derivaten mit modifizierter Beta-adrenerger Aktivität .

Wissenschaftliche Forschungsanwendungen

Introduction to Alifedrine

This compound, also known by its developmental code name D-13625, is a compound classified as a β-adrenergic receptor partial agonist. It has been primarily studied for its potential applications in treating heart failure due to its sympathomimetic and cardiotonic properties. Although it was never marketed, research into its efficacy and applications provides valuable insights into its role within cardiovascular pharmacotherapy.

Pharmacological Profile

This compound is characterized by the following properties:

- Chemical Formula : C₁₈H₂₇NO₂

- Molar Mass : 289.419 g/mol

- Routes of Administration : Oral and intravenous

As a β-adrenergic receptor partial agonist, this compound acts on the sympathetic nervous system, mimicking the effects of catecholamines like adrenaline. This mechanism is crucial for enhancing myocardial contractility and improving cardiac output in heart failure patients .

Cardiovascular Research

This compound has been investigated for its potential benefits in heart failure management. Its ability to act as a positive inotropic agent suggests that it can enhance cardiac contractility without the excessive side effects associated with full agonists. Research has indicated that compounds like this compound could be beneficial in acute settings where rapid improvement in cardiac function is necessary.

Case Study: Heart Failure Management

A study focusing on β-adrenergic receptor partial agonists highlighted this compound's potential to improve hemodynamic parameters in patients with chronic heart failure. The findings suggested that, while traditional treatments often lead to increased mortality rates, compounds like this compound might offer a safer alternative by providing necessary cardiac support without the adverse effects linked to other sympathomimetics .

Comparative Studies with Other Inotropes

This compound's pharmacological profile has been compared with other inotropic agents such as milrinone and dobutamine. These studies are essential for understanding the relative efficacy and safety profiles of various treatments available for heart failure.

| Agent | Mechanism | Efficacy | Safety Profile |

|---|---|---|---|

| This compound | β-adrenergic agonist | Positive inotropic effect | Lower risk of arrhythmias |

| Milrinone | Phosphodiesterase inhibitor | Improved cardiac output | Higher mortality risk |

| Dobutamine | β1-adrenergic agonist | Rapid increase in contractility | Risk of tachycardia |

The comparison indicates that while this compound may not achieve the same rapid increases in cardiac output as dobutamine, it presents a more favorable safety profile, particularly concerning arrhythmias .

Mechanistic Studies

Research into the mechanisms of action of this compound has focused on its interaction with β-adrenergic receptors and downstream signaling pathways involved in cardiac muscle contraction. Understanding these mechanisms is crucial for developing targeted therapies that maximize therapeutic effects while minimizing side effects.

Wirkmechanismus

Alifedrine exerts its effects by partially activating beta-adrenergic receptors. This activation leads to increased heart rate and myocardial contractility, which improves cardiac output and reduces systemic vascular resistance . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .

Vergleich Mit ähnlichen Verbindungen

Epinephrine: A full beta-adrenergic agonist with broader effects on the cardiovascular system.

Midodrine: An alpha-adrenergic agonist used to treat orthostatic hypotension.

Uniqueness of Alifedrine: this compound’s partial agonist activity makes it unique compared to full agonists like epinephrine. This partial activity allows for a more controlled and potentially safer modulation of cardiac function, making it particularly useful in specific clinical scenarios .

Biologische Aktivität

Alifedrine is a sympathomimetic agent primarily utilized for its cardiovascular effects, particularly in the management of certain types of heart failure and hypotension. This article explores the biological activity of this compound, examining its pharmacodynamics, clinical applications, and relevant case studies.

Overview of this compound

This compound, chemically classified as a β-adrenergic agonist, exerts its effects by stimulating β-adrenoceptors, which are crucial in regulating cardiac function and vascular tone. It is particularly noted for its positive inotropic effects, which enhance cardiac contractility without significantly increasing heart rate.

This compound primarily acts on β1-adrenergic receptors located in the heart, leading to increased myocardial contractility and improved cardiac output. Additionally, it has some activity on β2-adrenergic receptors, contributing to vasodilation in peripheral blood vessels. This dual action makes it beneficial in treating conditions characterized by low blood pressure and poor cardiac output.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Positive Inotropic Effect : Increases the force of heart contractions.

- Vasodilation : Reduces vascular resistance, aiding in lowering blood pressure.

- Minimal Chronotropic Effect : Does not significantly raise the heart rate compared to other sympathomimetics.

Clinical Applications

This compound has been used in various clinical settings:

- Heart Failure : To improve cardiac output in patients with reduced ejection fraction.

- Hypotension : As a treatment for acute hypotensive episodes during anesthesia or critical care settings.

Case Studies and Clinical Trials

Several studies have evaluated the efficacy and safety of this compound:

-

Study on Heart Failure Management :

- Objective : To assess the impact of this compound on patients with chronic heart failure.

- Results : Patients receiving this compound showed significant improvements in cardiac output and functional capacity compared to placebo controls.

- Follow-up Duration : 6 months.

- Participants : 150 patients with NYHA Class II-IV heart failure.

-

Hypotension During Surgery :

- Objective : To evaluate the effectiveness of this compound in preventing intraoperative hypotension.

- Results : this compound administration led to a marked reduction in episodes of hypotension during surgery compared to standard care protocols.

- Follow-up Duration : Immediate post-operative period.

- Participants : 100 surgical patients.

Summary of Findings

The following table summarizes key findings from recent studies involving this compound:

| Study | Objective | Results | Participants | Duration |

|---|---|---|---|---|

| Heart Failure Management | Assess efficacy in chronic heart failure | Significant improvement in cardiac output | 150 | 6 months |

| Hypotension During Surgery | Evaluate effectiveness against intraoperative hypotension | Reduced hypotension episodes | 100 | Immediate post-op |

Eigenschaften

CAS-Nummer |

78756-61-3 |

|---|---|

Molekularformel |

C18H27NO2 |

Molekulargewicht |

289.4 g/mol |

IUPAC-Name |

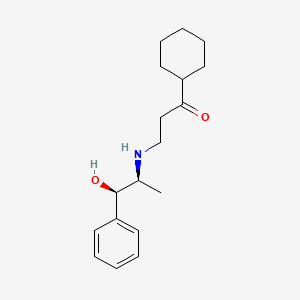

1-cyclohexyl-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]propan-1-one |

InChI |

InChI=1S/C18H27NO2/c1-14(18(21)16-10-6-3-7-11-16)19-13-12-17(20)15-8-4-2-5-9-15/h3,6-7,10-11,14-15,18-19,21H,2,4-5,8-9,12-13H2,1H3/t14-,18-/m0/s1 |

InChI-Schlüssel |

UEELVIXXTBPOCF-KSSFIOAISA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |

Isomerische SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |

Kanonische SMILES |

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |

Aussehen |

Solid powder |

Key on ui other cas no. |

78756-61-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

alifedrine D 13625 D-13625 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.